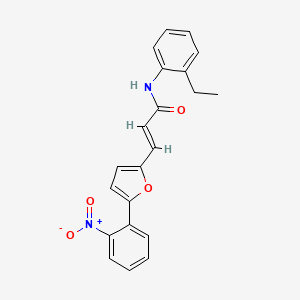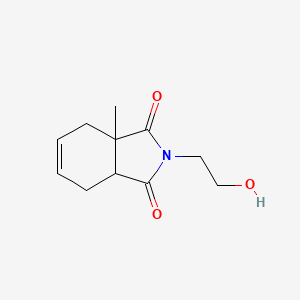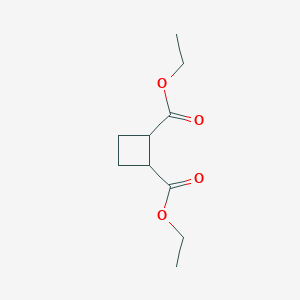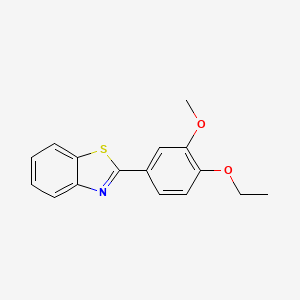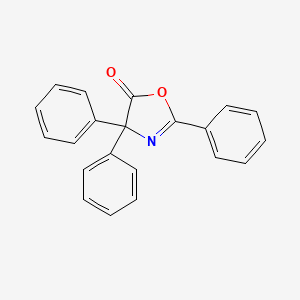
Succinimide, N-(E-2-buten-1-one-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyrrolidinedione, a five-membered lactam ring, and features a butenoyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an appropriate amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent recovery, product isolation, and quality control to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrolidinedione derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the butenoyl group, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Reduced pyrrolidinedione derivatives.
Substitution: New derivatives with substituted functional groups.
科学的研究の応用
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to changes in cellular processes. It may also interact with proteins, altering their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:
Pyrrolidinedione Derivatives: These compounds share the pyrrolidinedione core structure but differ in the substituents attached to the ring. Examples include N-methylpyrrolidinedione and N-phenylpyrrolidinedione.
Butenoyl Derivatives: Compounds with a butenoyl group attached to different core structures, such as butenoylbenzene and butenoylpyridine.
Uniqueness: 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione is unique due to its specific combination of the butenoyl group and the pyrrolidinedione ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of 1-[(2E)-2-Butenoyl]-2,5-pyrrolidinedione, researchers can explore its full potential and develop new uses for this versatile compound.
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
1-[(E)-but-2-enoyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H9NO3/c1-2-3-6(10)9-7(11)4-5-8(9)12/h2-3H,4-5H2,1H3/b3-2+ |
InChIキー |
YDJGLOROCFTEKA-NSCUHMNNSA-N |
異性体SMILES |
C/C=C/C(=O)N1C(=O)CCC1=O |
正規SMILES |
CC=CC(=O)N1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



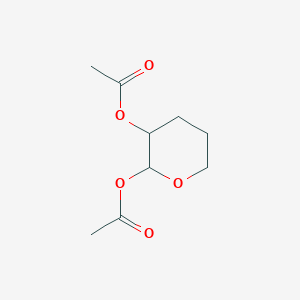

![N-(2-bromodibenzo[b,d]furan-3-yl)acetamide](/img/structure/B11945270.png)

